Adefovir-d4

Übersicht

Beschreibung

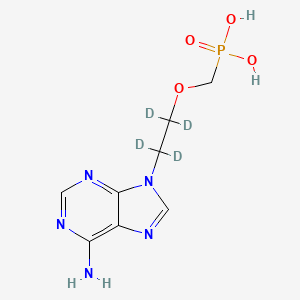

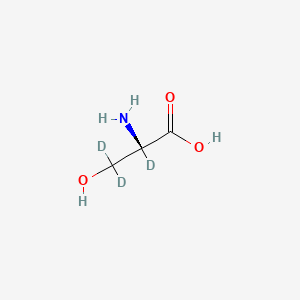

Adefovir-d4 is a deuterium-labeled analog of Adefovir, an antiviral agent primarily used in the treatment of chronic hepatitis B. The compound is designed for use as an internal standard in the quantification of Adefovir by gas chromatography or liquid chromatography-mass spectrometry. The deuterium labeling helps in distinguishing this compound from Adefovir during analytical procedures .

Wirkmechanismus

Target of Action

Adefovir-d4, a deuterium-labeled form of Adefovir , primarily targets the viral RNA-dependent DNA polymerase of the Hepatitis B Virus (HBV) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiviral therapy .

Mode of Action

This compound, like its parent compound Adefovir, is an adenosine monophosphate analog . After intracellular conversion to Adefovir diphosphate, it inhibits the HBV DNA polymerase . This interaction interferes with the viral replication process, thereby reducing the proliferation of the virus .

Biochemical Pathways

This compound affects the biochemical pathway of viral replication in HBV. By inhibiting the HBV DNA polymerase, it disrupts the synthesis of new viral DNA, thereby preventing the replication and spread of the virus .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Adefovir. Adefovir is rapidly converted to its active form in the body . It has a bioavailability of 59% and a half-life of 7.5 hours . The drug is primarily excreted in the urine . In a study, it was found that co-administration of other drugs primarily affected the apparent absorption and/or prodrug conversion of Adefovir dipivoxil, resulting in a minor drug-drug interaction .

Result of Action

The inhibition of HBV DNA polymerase by this compound results in a decrease in viral replication. This leads to a reduction in the viral load in patients with chronic hepatitis B . It’s important to note that adefovir is ineffective against hiv-1 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and conversion, as seen in the study mentioned earlier . Additionally, factors such as the patient’s renal function can impact the drug’s elimination from the body

Biochemische Analyse

Biochemical Properties

Adefovir-d4, like Adefovir, is an adenosine monophosphate analog . After intracellular conversion to Adefovir diphosphate, it inhibits HBV DNA polymerase . It has an IC50 of 0.7 μM against HBV in the HepG2.2.15 cell line .

Cellular Effects

This compound, through its parent compound Adefovir, exhibits antiviral activity against several viruses, including HBV and herpesviruses . It inhibits cytopathogenicity induced by these viruses . In the HepG2.2.15 cell line, Adefovir has an IC50 of 0.7 μM against HBV .

Molecular Mechanism

This compound, as a prodrug of Adefovir, is converted to Adefovir diphosphate by cellular kinases . Adefovir diphosphate acts as an analogue of deoxyadenosine triphosphate (dATP) and competitively inhibits viral DNA polymerases .

Metabolic Pathways

This compound is a prodrug that is metabolized into Adefovir . This conversion involves intracellular esterases that cleave this compound into Adefovir. Then, Adefovir is phosphorylated by adenylate kinases and transformed into Adefovir diphosphate by nucleoside diphosphate .

Subcellular Localization

As a prodrug, it is likely that this compound is primarily localized in the cytoplasm where it is metabolized into its active form, Adefovir .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Adefovir-d4 wird durch eine Reihe chemischer Reaktionen ausgehend von deuterierten Vorläufern synthetisiert. Die wichtigsten Schritte beinhalten die Einführung von Deuteriumatomen in die molekulare Struktur von Adefovir. Der Syntheseweg umfasst typischerweise:

Deuterierung: Einführung von Deuteriumatomen in die Vorläufermoleküle.

Kupplungsreaktionen: Bildung der Phosphonatesterbindung.

Reinigung: Isolierung und Reinigung des Endprodukts mittels chromatographischer Verfahren

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Synthese: Chemische Reaktionen im großen Maßstab unter kontrollierten Bedingungen.

Qualitätskontrolle: Strenge Tests zur Sicherstellung der Reinheit und Konsistenz des Produkts.

Verpackung: Geeignete Verpackung, um die Stabilität der Verbindung während der Lagerung und des Transports zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adefovir-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umsetzung des Phosphonatesters in die entsprechende Phosphonsäure.

Reduktion: Reduktion der Nitrogruppe zu einem Amin.

Substitution: Nukleophile Substitutionsreaktionen, die die Phosphonatgruppe betreffen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Methanol, Ethanol, Dimethylsulfoxid.

Hauptprodukte:

Phosphonsäurederivate: Werden durch Oxidationsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Adefovir-d4 wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in:

Chemie: Als interner Standard in der analytischen Chemie zur Quantifizierung von Adefovir.

Biologie: Untersuchung der Stoffwechselwege und Pharmakokinetik von Adefovir.

Medizin: Untersuchung der Wirksamkeit und Sicherheit von antiviralen Therapien.

Industrie: Qualitätskontrolle und Validierung von pharmazeutischen Formulierungen

5. Wirkmechanismus

This compound ist, wie Adefovir, ein Analogon von Adenosinmonophosphat. Es wird durch zelluläre Kinasen phosphoryliert, um Adefovirdiphosphat zu bilden, das die Hepatitis-B-Virus-DNA-Polymerase hemmt, indem es mit dem natürlichen Substrat, Desoxyadenosintriphosphat, konkurriert. Diese Hemmung verhindert die Replikation der viralen DNA, wodurch seine antivirale Wirkung entfaltet wird .

Ähnliche Verbindungen:

Adefovir: Die Stammverbindung, die als antivirales Mittel eingesetzt wird.

Tenofovir: Ein weiteres Nukleotid-Analogon mit ähnlichen antiviralen Eigenschaften.

Entecavir: Ein Guanosin-Analogon, das zur Behandlung von Hepatitis B eingesetzt wird

Einzigartigkeit von this compound:

Deuteriummarkierung: Die Einführung von Deuteriumatomen macht this compound einzigartig, was eine präzise Quantifizierung und Unterscheidung von Adefovir in analytischen Studien ermöglicht.

This compound spielt eine entscheidende Rolle bei der Weiterentwicklung unseres Verständnisses von antiviralen Therapien und der Verbesserung der Genauigkeit analytischer Methoden in der pharmazeutischen Forschung. Seine einzigartigen Eigenschaften und seine breite Palette an Anwendungen machen es zu einem unschätzbaren Werkzeug in wissenschaftlichen Untersuchungen.

Vergleich Mit ähnlichen Verbindungen

Adefovir: The parent compound, used as an antiviral agent.

Tenofovir: Another nucleotide analog with similar antiviral properties.

Entecavir: A guanosine analog used in the treatment of hepatitis B

Uniqueness of Adefovir-d4:

Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique, allowing for precise quantification and differentiation from Adefovir in analytical studies.

This compound plays a crucial role in advancing our understanding of antiviral therapies and improving the accuracy of analytical methods in pharmaceutical research. Its unique properties and wide range of applications make it an invaluable tool in scientific investigations.

Eigenschaften

IUPAC Name |

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPKOOSCJHTBAH-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

![(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562610.png)